![molecular formula C11H12O3S2 B562104 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid CAS No. 887354-92-9](/img/structure/B562104.png)
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid
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Description
Molecular Structure Analysis
The molecular structure of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is characterized by the molecular formula C11H13NO5S2 . The compound has a molecular weight of 303.4 g/mol . The InChI string representation of the molecule isInChI=1S/C11H13NO5S2/c1-2-17-11(18)12-19(15,16)9-5-3-4-8(6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,18)(H,13,14)
. The Canonical SMILES representation is CCOC(=S)NS(=O)(=O)C1=CC=CC(=C1)CC(=O)O
. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid include a molecular weight of 303.4 g/mol, a topological polar surface area of 133 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 6 and a complexity of 429 .Scientific Research Applications
Proteomics Research
3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound is used for the preparation of samples and the analysis of protein interactions and dynamics within biological systems .
Biotechnology
The compound is involved in biotechnological research, particularly in the study of microbial interactions and the development of new microbial strains for industrial applications. It could be a precursor or a structural analog for compounds that modulate microbial growth or metabolism .
properties
IUPAC Name |
2-[3-(ethoxycarbothioylsulfamoyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S2/c1-2-17-11(18)12-19(15,16)9-5-3-4-8(6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,18)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXSFYZUGHZNFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)NS(=O)(=O)C1=CC=CC(=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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